5-Methyl-N-(2-methylpropyl)pyridin-2-amine
Overview
Description
5-Methyl-N-(2-methylpropyl)pyridin-2-amine, also known as 5-MeO-DiPT, is a psychoactive drug that belongs to the tryptamine family. It is a synthetic compound that has been found to produce hallucinogenic effects in humans. The chemical structure of 5-MeO-DiPT is similar to that of serotonin, a neurotransmitter that plays a crucial role in regulating mood, appetite, and sleep.
Scientific Research Applications
- Histamine H3 Receptor Ligands : 5-Methyl-N-(2-methylpropyl)pyridin-2-amine has been investigated as a potential ligand for histamine H3 receptors. These receptors play a crucial role in modulating neurotransmitter release and are implicated in various neurological disorders. Researchers explore this compound’s binding affinity and selectivity to design novel drugs for conditions like Alzheimer’s disease and schizophrenia .
- Chelating Units : The compound’s pyridine ring can serve as a chelating unit in coordination chemistry. Researchers have utilized similar pyridine-based ligands to form stable complexes with transition metals. These complexes find applications in catalysis, materials science, and bioinorganic chemistry. Investigating the coordination behavior of 5-Methyl-N-(2-methylpropyl)pyridin-2-amine could lead to novel ligands with tailored properties .
- Modulation of Histaminergic Pathways : Understanding how this compound interacts with histamine receptors can shed light on histaminergic neurotransmission. Researchers explore its effects on histamine release, receptor activation, and downstream signaling pathways. Such insights contribute to our understanding of brain function and potential therapeutic interventions .
- Functionalization of Nanoparticles : Researchers investigate the use of 5-Methyl-N-(2-methylpropyl)pyridin-2-amine as a surface modifier for nanoparticles. By attaching this compound to nanoparticle surfaces, they enhance stability, control reactivity, and enable targeted drug delivery. The resulting functionalized nanoparticles find applications in nanomedicine and catalysis .
- Enzyme Inhibitors : The compound’s structural features may allow it to interact with enzymes involved in various biochemical pathways. Researchers explore its inhibitory effects on specific enzymes, such as kinases or proteases. These studies contribute to drug discovery and the development of enzyme-targeted therapies .
- Electrochemical Sensors : Researchers investigate the use of 5-Methyl-N-(2-methylpropyl)pyridin-2-amine as a redox-active compound in electrochemical sensors. By modifying electrodes with this molecule, they can detect specific analytes (e.g., metal ions, neurotransmitters) with high sensitivity and selectivity. These sensors have applications in environmental monitoring, clinical diagnostics, and food safety .
Medicinal Chemistry and Drug Development
Organic Synthesis and Ligand Design
Neuropharmacology and Neurotransmitter Systems
Materials Science and Surface Modification
Chemical Biology and Enzyme Inhibition
Analytical Chemistry and Sensor Development
properties
IUPAC Name |
5-methyl-N-(2-methylpropyl)pyridin-2-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2/c1-8(2)6-11-10-5-4-9(3)7-12-10/h4-5,7-8H,6H2,1-3H3,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHFZHFDOWJQUPF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)NCC(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30529855 | |
Record name | 5-Methyl-N-(2-methylpropyl)pyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30529855 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
88260-12-2 | |
Record name | 5-Methyl-N-(2-methylpropyl)pyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30529855 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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